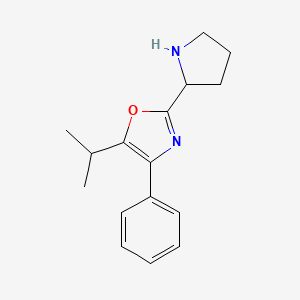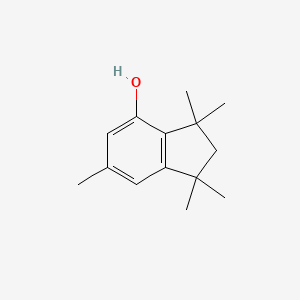
Propanal, 3-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylsulfanyl)propanal is an organic compound with the molecular formula C9H10OS It is characterized by the presence of a phenylsulfanyl group attached to a propanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Phenylsulfanyl)propanal can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylsulfanyl-propionaldehyde with lithium diisopropylamide in tetrahydrofuran at -78°C . This reaction typically proceeds in two stages:
- The formation of the enolate intermediate.
- The subsequent reaction with 3-phenylsulfanyl-propionaldehyde to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 3-(Phenylsulfanyl)propanal are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions, such as controlled temperatures and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylsulfanyl)propanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: The major product is often a carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Phenylsulfanyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Phenylsulfanyl)propanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the phenylsulfanyl group can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpropanal: Similar in structure but lacks the sulfanyl group.
3-(Phenylsulfanyl)propanoic acid: Contains a carboxylic acid group instead of an aldehyde.
3-(Phenylsulfanyl)propan-1-ol: Contains an alcohol group instead of an aldehyde.
Uniqueness
3-(Phenylsulfanyl)propanal is unique due to the presence of both an aldehyde group and a phenylsulfanyl group. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
27098-65-3 |
|---|---|
Fórmula molecular |
C9H10OS |
Peso molecular |
166.24 g/mol |
Nombre IUPAC |
3-phenylsulfanylpropanal |
InChI |
InChI=1S/C9H10OS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
Clave InChI |
WPKQWNJKYYXGJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



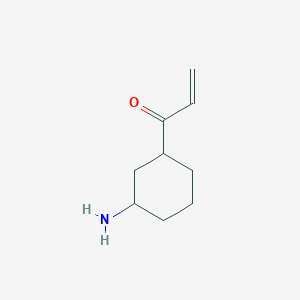

![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)

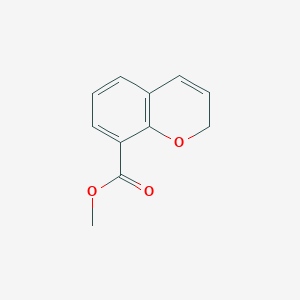


![2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one](/img/structure/B13182745.png)

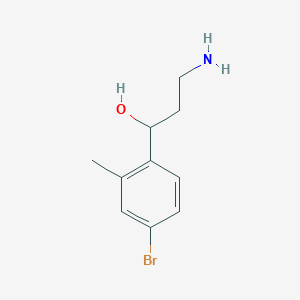
![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)
